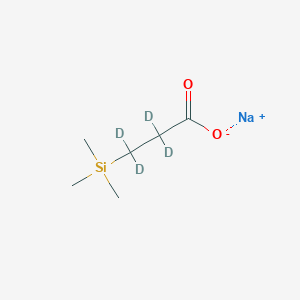
(2R,3R,4S,5R)-2,3,4,5,6-pentahydroxyhexanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,3R,4S,5R)-2,3,4,5,6-pentahydroxyhexanal, commonly known as D-glucose, is a simple sugar and an essential carbohydrate in biology. It is a monosaccharide with the molecular formula C(6)H({12})O(_6). This compound is a crucial energy source for living organisms and plays a vital role in cellular respiration and metabolism.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4S,5R)-2,3,4,5,6-pentahydroxyhexanal can be achieved through several methods, including:
Hydrolysis of Polysaccharides: Polysaccharides like starch and cellulose can be hydrolyzed using acids or enzymes to produce glucose. For example, the enzymatic hydrolysis of starch using amylase yields glucose.
Chemical Synthesis: Glucose can be synthesized from formaldehyde through the Butlerov reaction, which involves the condensation of formaldehyde in the presence of calcium hydroxide.
Industrial Production Methods
Industrially, glucose is primarily produced by the enzymatic hydrolysis of starch. This process involves:
Liquefaction: Starch is gelatinized and partially hydrolyzed using alpha-amylase at high temperatures.
Saccharification: The liquefied starch is further hydrolyzed using glucoamylase to produce glucose.
Analyse Chemischer Reaktionen
Types of Reactions
(2R,3R,4S,5R)-2,3,4,5,6-pentahydroxyhexanal undergoes various chemical reactions, including:
Oxidation: Glucose can be oxidized to gluconic acid using mild oxidizing agents like bromine water.
Reduction: Reduction of glucose with sodium borohydride yields sorbitol.
Substitution: Glucose can undergo substitution reactions, such as esterification with acetic anhydride to form glucose pentaacetate.
Common Reagents and Conditions
Oxidation: Bromine water, nitric acid.
Reduction: Sodium borohydride, hydrogen gas with a catalyst.
Substitution: Acetic anhydride, sulfuric acid.
Major Products Formed
Oxidation: Gluconic acid, glucaric acid.
Reduction: Sorbitol.
Substitution: Glucose pentaacetate.
Wissenschaftliche Forschungsanwendungen
(2R,3R,4S,5R)-2,3,4,5,6-pentahydroxyhexanal has numerous applications in scientific research:
Chemistry: Used as a standard for calibration in various analytical techniques.
Biology: Serves as a primary energy source in cellular respiration studies.
Medicine: Utilized in the production of intravenous glucose solutions for patients requiring quick energy.
Industry: Employed in the food industry as a sweetener and in the fermentation industry for the production of ethanol.
Wirkmechanismus
Glucose exerts its effects primarily through its role in cellular respiration. It is metabolized via glycolysis, the citric acid cycle, and oxidative phosphorylation to produce ATP, the energy currency of the cell. Key molecular targets include enzymes like hexokinase, phosphofructokinase, and pyruvate kinase, which regulate the glycolytic pathway.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fructose: Another hexose sugar with the same molecular formula but a different structure.
Galactose: An epimer of glucose differing at the fourth carbon.
Mannose: An epimer of glucose differing at the second carbon.
Uniqueness
Glucose is unique due to its central role in energy metabolism and its widespread presence in nature. Unlike fructose, which is metabolized primarily in the liver, glucose is utilized by nearly all cells in the body. Its structure allows it to be easily phosphorylated and integrated into metabolic pathways.
Eigenschaften
CAS-Nummer |
4205-23-6 |
|---|---|
Molekularformel |
C6H12O6 |
Molekulargewicht |
180.16 g/mol |
IUPAC-Name |
(3R,4R,5R,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3+,4-,5-,6?/m1/s1 |
InChI-Schlüssel |
WQZGKKKJIJFFOK-CBPJZXOFSA-N |
SMILES |
C(C(C(C(C(C=O)O)O)O)O)O |
Isomerische SMILES |
C([C@@H]1[C@@H]([C@H]([C@H](C(O1)O)O)O)O)O |
Kanonische SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O |
Key on ui other cas no. |
19163-87-2 |
Synonyme |
gulose gulose, (D)-isomer gulose, (L)-isome |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![2-[[3-[(2-Formylphenoxy)methyl]phenyl]methoxy]benzaldehyde](/img/structure/B118980.png)


